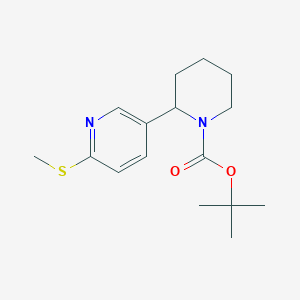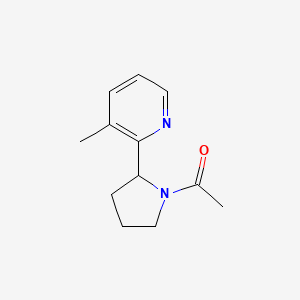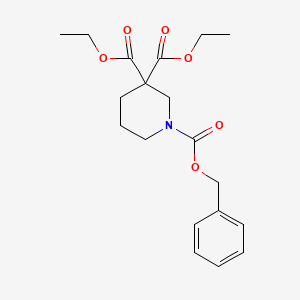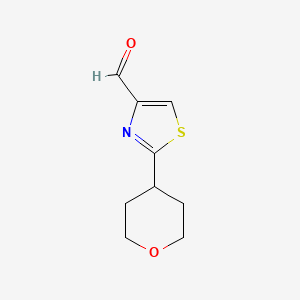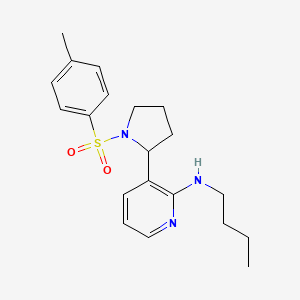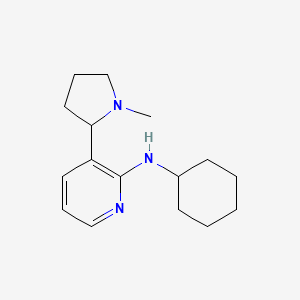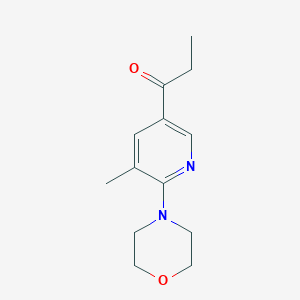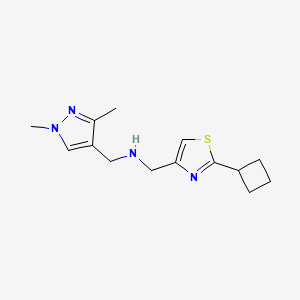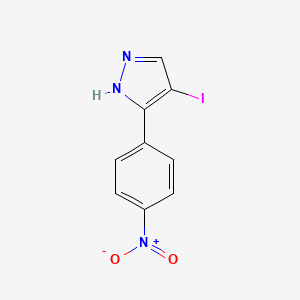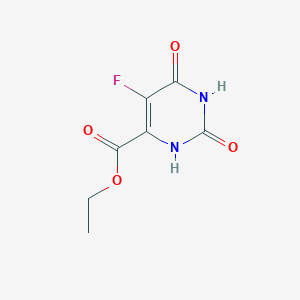
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氯苯基)-4-碘-1H-吡唑是一种杂环有机化合物,其特征在于吡唑环上取代了 4-氯苯基和碘原子。
准备方法
合成路线和反应条件
3-(4-氯苯基)-4-碘-1H-吡唑的合成通常涉及适当前体的环化。一种常用的方法包括 4-氯苯肼与 α,β-不饱和羰基化合物反应,然后进行碘化。反应条件通常包括使用碳酸钾等碱和乙醇或乙腈等溶剂。 碘化步骤可以在温和条件下使用碘或含碘试剂进行 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产量和纯度进行优化,通常涉及连续流反应器和自动化系统,以确保一致的质量和效率。
化学反应分析
反应类型
3-(4-氯苯基)-4-碘-1H-吡唑可以发生多种化学反应,包括:
取代反应: 通过亲核取代反应,碘原子可以被其他取代基取代。
氧化和还原: 该化合物在特定条件下可以被氧化或还原以产生不同的衍生物。
偶联反应: 它可以参与偶联反应,例如 Suzuki 或 Sonogashira 偶联反应,以形成更复杂的分子。
常用试剂和条件
亲核取代: 可以使用叠氮化钠或硫醇等试剂来取代碘原子。
氧化: 可以使用高锰酸钾或过氧化氢等氧化剂。
偶联反应: 钯催化剂和碳酸钾等碱通常用于偶联反应。
主要生成产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,用叠氮化钠进行亲核取代将得到 3-(4-氯苯基)-4-叠氮-1H-吡唑 .
科学研究应用
3-(4-氯苯基)-4-碘-1H-吡唑在科学研究中有多种应用:
药物化学: 它被用作合成潜在治疗剂(包括抗炎和抗癌化合物)的构建块。
材料科学: 该化合物可用于开发具有特定电子或光学特性的新材料。
生物学研究: 它在生物学研究中用作探针,用于研究酶相互作用和细胞途径
作用机制
3-(4-氯苯基)-4-碘-1H-吡唑的作用机制涉及它与特定分子靶标的相互作用。例如,在药物化学中,它可能抑制某些酶或受体,从而导致治疗效果。 确切的途径和靶标可能因化合物的特定应用和衍生物而异 .
相似化合物的比较
类似化合物
3-(4-氯苯基)-1H-吡唑: 缺少碘原子,这会影响其反应性和应用。
4-碘-1H-吡唑: 缺少 4-氯苯基,导致不同的化学性质和用途。
3-(4-溴苯基)-4-碘-1H-吡唑: 结构类似,但用溴原子代替了氯原子,这会影响其反应性和生物活性
独特性
3-(4-氯苯基)-4-碘-1H-吡唑中同时存在 4-氯苯基和碘原子,使其在化学反应性和潜在应用方面独树一帜。这些取代基的组合允许进行广泛的化学修饰和相互作用,使其成为研究和工业中用途广泛的化合物。
属性
分子式 |
C9H6ClIN2 |
|---|---|
分子量 |
304.51 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI 键 |
WRXLSOHSTGZKMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=NN2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




